4,7-Dichloroindole-3-carboxylic Acid
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Overview
Description
4,7-Dichloroindole-3-carboxylic Acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloroindole-3-carboxylic Acid typically involves the chlorination of indole-3-carboxylic acid. One common method is the reaction of indole-3-carboxylic acid with thionyl chloride in the presence of a catalyst, followed by chlorination with chlorine gas under controlled conditions . Another approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 4,7-Dichloroindole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced forms.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
4,7-Dichloroindole-3-carboxylic Acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,7-Dichloroindole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms enhance its ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Indole-3-carboxylic Acid: A parent compound with similar biological activities but lacking the enhanced reactivity provided by chlorine atoms.
4-Chloroindole-3-carboxylic Acid: A mono-chlorinated derivative with intermediate reactivity and applications.
7-Chloroindole-3-carboxylic Acid: Another mono-chlorinated derivative with distinct properties and uses.
Uniqueness: This dual chlorination provides a balance between stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H5Cl2NO2 |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
4,7-dichloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6(11)8-7(5)4(3-12-8)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
KJLPACQPSMBYAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)O)Cl |
Origin of Product |
United States |
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